

"crystallography of 1,3,5-Adamantanetriol cocrystals"

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An Application Guide to the Crystallography of **1,3,5-Adamantanetriol** Cocrystals

Authored by: A Senior Application Scientist Abstract

This guide provides a comprehensive overview of the design, synthesis, and crystallographic characterization of cocrystals incorporating **1,3,5-Adamantanetriol**. Adamantane derivatives are of significant interest in drug discovery due to their unique structural and physicochemical properties, including their rigid, lipophilic cage structure which can enhance the metabolic stability and binding affinity of active pharmaceutical ingredients (APIs).^{[1][2]} **1,3,5-Adamantanetriol**, with its three hydroxyl groups, serves as an exceptional building block for constructing robust supramolecular architectures through hydrogen bonding. This document details field-proven protocols for cocrystal synthesis via solvent evaporation and liquid-assisted grinding, and outlines rigorous characterization methodologies using single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and thermal analysis (DSC/TGA). The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for successful cocrystal engineering.

Introduction: The Strategic Role of **1,3,5-Adamantanetriol** in Cocrystal Engineering

The adamantane moiety has become a privileged scaffold in medicinal chemistry, valued for its ability to increase lipophilicity and improve the pharmacokinetic profiles of drug candidates.^[3] ^[4] Its rigid, three-dimensional structure provides a unique framework for designing molecules with precise spatial arrangements.^[2]^[5] **1,3,5-Adamantanetriol** ($C_{10}H_{16}O_3$, CAS: 99181-50-7) is a derivative that features three hydroxyl groups positioned symmetrically on its cage-like structure.^[6]^[7] These hydroxyl groups are potent hydrogen bond donors, making **1,3,5-Adamantanetriol** an ideal component for forming cocrystals.

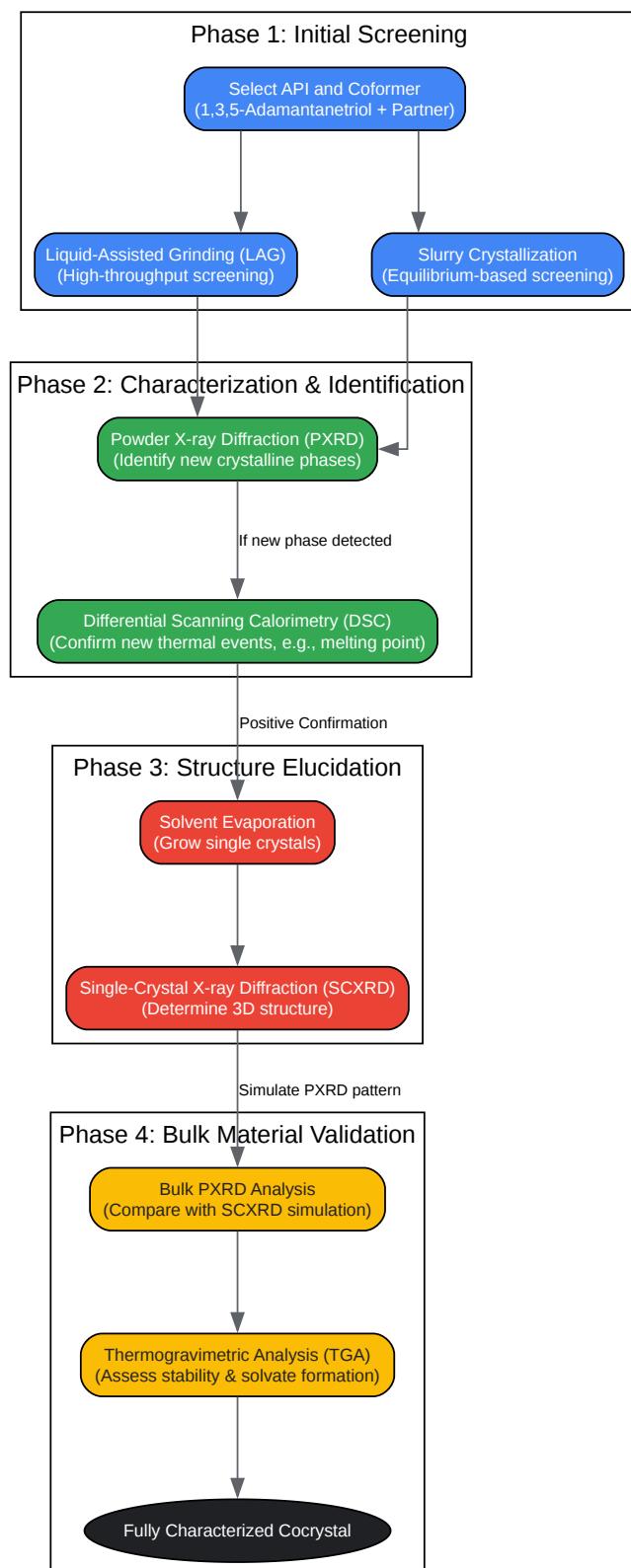
Pharmaceutical cocrystals are multi-component crystalline solids where an API and a benign coformer are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonds.^[8]^[9] This crystal engineering approach can significantly enhance the physicochemical properties of an API—such as solubility, dissolution rate, stability, and bioavailability—without altering its intrinsic pharmacological activity.^[9]^[10] The strategic use of **1,3,5-Adamantanetriol** as a coformer allows for the creation of highly ordered, stable crystal lattices, offering a powerful tool to overcome challenges in drug development.^[11]

Cocrystal Design and Screening Strategy

The foundation of successful cocrystallization lies in the rational selection of a coformer and a suitable crystallization method. The primary interaction driving the formation of **1,3,5-Adamantanetriol** cocrystals is hydrogen bonding.

Causality of Coformer Selection: The three hydroxyl groups of **1,3,5-Adamantanetriol** are strong hydrogen bond donors. Therefore, suitable coformers are typically molecules that possess strong hydrogen bond acceptor groups, such as pyridines, amides, or carboxylic acids. The goal is to form robust and predictable supramolecular synthons—the fundamental building blocks of the cocrystal structure.^[12] Computational tools, such as the Cambridge Structural Database (CSD), can be invaluable for identifying probable hydrogen bonding patterns and screening potential coformers before experimental work begins.^[13]

Experimental Screening Workflow: A multi-pronged experimental approach is recommended to efficiently screen for new cocrystal phases.

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Caption: Cocrystal development workflow from screening to full characterization.

Experimental Protocols: Synthesis of 1,3,5-Adamantanetriol Cocrystals

The following protocols describe two reliable methods for cocrystal synthesis. The choice of method is critical: solvent evaporation is ideal for producing high-quality single crystals for initial structure determination[10], while liquid-assisted grinding is a rapid and green method suitable for screening and producing bulk material[13][14].

Protocol 1: Synthesis by Solvent Evaporation

Principle: This method relies on dissolving stoichiometric amounts of **1,3,5-adamantanetriol** and a coformer in a common solvent, followed by slow evaporation to allow for the controlled growth of high-quality single crystals.[10][13]

Methodology:

- **Stoichiometric Weighing:** Accurately weigh equimolar amounts (or other desired stoichiometric ratios, e.g., 1:2) of **1,3,5-adamantanetriol** and the selected coformer. A typical starting mass is 10-20 mg of each component.
- **Solvent Selection:** Choose a solvent or solvent mixture in which both components have moderate and comparable solubility. Common choices include ethanol, methanol, acetonitrile, or ethyl acetate. The goal is congruent dissolution to prevent one component from precipitating out prematurely.
- **Dissolution:** Place the weighed solids into a small, clean vial (e.g., a 4 mL glass vial). Add the selected solvent dropwise while gently warming and agitating until all solids are completely dissolved. Use the minimum amount of solvent necessary to achieve a clear solution.
- **Crystallization:** Cover the vial with a cap, then pierce the cap with a needle or loosen it slightly. This ensures slow, controlled evaporation. Place the vial in a vibration-free environment at room temperature.
- **Crystal Harvesting:** Monitor the vial daily. Crystals typically form within 1-7 days. Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

- Drying: Gently wash the harvested crystals with a small amount of a solvent in which they are poorly soluble (e.g., hexane) to remove any surface residue, then allow them to air dry.

Protocol 2: Synthesis by Liquid-Assisted Grinding (LAG)

Principle: This mechanochemical method uses mechanical force to initiate cocrystallization, with a small amount of liquid acting as a catalyst to facilitate molecular mobility and rearrangement.^[13] It is often faster and more environmentally friendly than solvent-based methods.

Methodology:

- Preparation: Weigh stoichiometric amounts of **1,3,5-adamantanetriol** and the coformer (typically 50-100 mg total) and place them into a milling jar (e.g., stainless steel or agate) along with one or two milling balls.
- Liquid Addition: Add a minimal amount of a suitable liquid (typically 10-20 µL). The liquid should be one in which the components have low solubility; common choices include acetonitrile, ethanol, or nitromethane.
- Milling: Secure the jar in a mixer mill (e.g., a Retsch or Spex mill). Mill the mixture at a frequency of 20-30 Hz for a duration of 30-60 minutes. The optimal time and frequency may require some optimization.
- Sample Recovery: After milling, carefully open the jar in a fume hood and collect the resulting powder.
- Analysis: The resulting powder should be immediately analyzed by PXRD to confirm the formation of the cocrystal phase.

Protocols for Crystallographic and Physicochemical Characterization

A multi-technique approach is essential for the unambiguous characterization of a new cocrystal.

Protocol 3: Powder X-ray Diffraction (PXRD) Analysis

Principle: PXRD is the primary tool for identifying new crystalline phases, screening for cocrystals, and verifying the bulk purity of a sample.[14][15] A new cocrystal will exhibit a unique diffraction pattern, distinct from the patterns of the individual starting materials or their simple physical mixture.[13]

Methodology:

- Sample Preparation: Gently grind a small amount (approx. 20 mg) of the bulk cocrystal powder to ensure a random orientation of crystallites. Pack the powder into a sample holder, ensuring a flat, level surface.
- Data Collection: Place the sample holder into a laboratory powder diffractometer. Collect a diffraction pattern over a suitable 2θ range (e.g., 3° to 40°) using $\text{Cu K}\alpha$ radiation. Typical step sizes are $0.01\text{-}0.02^\circ$ with a scan speed of $1\text{-}5^\circ/\text{min}$.
- Data Analysis:
 - Phase Identification: Compare the experimental PXRD pattern of the product with the patterns of **1,3,5-adamantanetriol**, the coformer, and a physical mixture of the two. The appearance of new, sharp diffraction peaks indicates the formation of a new crystalline phase.
 - Purity Check: Once the cocrystal is confirmed, check for the absence of peaks corresponding to the starting materials to assess the completeness of the reaction.
 - Structural Verification: If a single-crystal structure has been solved, simulate the theoretical powder pattern from the SCXRD data and compare it with the experimental bulk pattern. A good match confirms that the bulk material is the same phase as the single crystal.

Protocol 4: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Principle: SCXRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[13][16] It provides precise information on unit cell dimensions, space group symmetry, and the geometry of intermolecular interactions, such as hydrogen bonds, which are critical for understanding the cocrystal's structure.

Methodology:

- **Crystal Selection:** Under a polarized light microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.
- **Mounting:** Mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
- **Data Collection:** Center the crystal in the X-ray beam of a single-crystal diffractometer. Perform a full sphere of data collection by rotating the crystal through a series of angles and recording the diffraction intensities.
- **Structure Solution and Refinement:**
 - Process the raw diffraction data to obtain a list of reflection intensities.
 - Determine the unit cell parameters and space group.
 - Solve the crystal structure using direct methods or dual-space algorithms to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data to achieve the best possible fit, yielding precise atomic coordinates, bond lengths, and bond angles.

Protocol 5: Thermal Analysis (DSC and TGA)

Principle: Thermal methods are used to confirm the formation of a new solid phase and assess its stability. Differential Scanning Calorimetry (DSC) measures heat flow to a sample as a function of temperature, identifying thermal events like melting.[\[17\]](#)[\[18\]](#) Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, which is useful for detecting desolvation or decomposition.[\[17\]](#)[\[19\]](#)

Methodology:

- **Sample Preparation:** Accurately weigh 3-5 mg of the cocrystal sample into an aluminum DSC pan.

- DSC Analysis:

- Place the pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Record the heat flow. A single, sharp endotherm corresponding to the melting point of the cocrystal, which is different from the melting points of the individual components, provides strong evidence of cocrystal formation.[20]

- TGA Analysis:

- Place a separate 5-10 mg sample in a TGA pan.
- Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Monitor for any mass loss prior to melting or decomposition. A stepwise mass loss can indicate the presence of a solvate and allows for the determination of its stoichiometry.

Data Interpretation and Visualization

Crystallographic Data Presentation

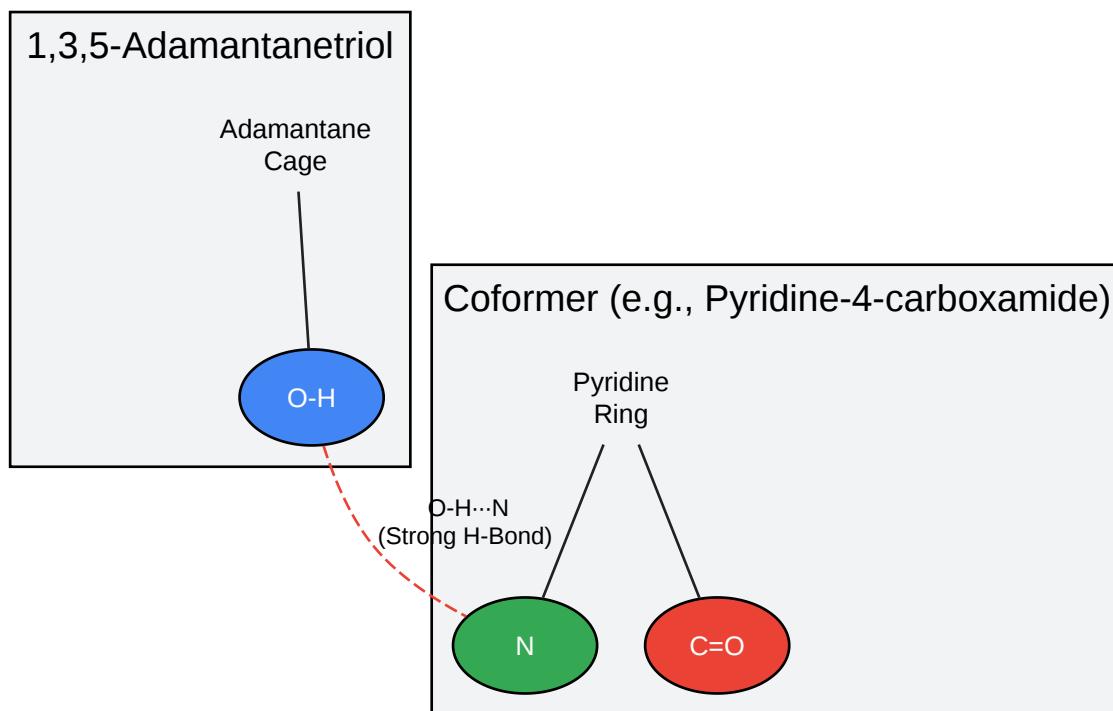
Quantitative data obtained from SCXRD should be summarized for clarity. The table below presents a hypothetical example for a 1:1 cocrystal of **1,3,5-Adamantanetriol** with Pyridine-4-carboxamide.

| Parameter | Value |
|---------------------------------------|------------------------------------|
| Formula | $C_{10}H_{16}O_3 \cdot C_6H_6N_2O$ |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| a (Å) | 10.543(2) |
| b (Å) | 8.765(1) |
| c (Å) | 16.211(3) |
| β (°) | 98.45(1) |
| Volume (Å ³) | 1482.5(4) |
| Z | 4 |
| R-factor (%) | 4.5 |
| Hydrogen Bond | D-H···A |
| Donor (D)-Acceptor (A) | Distance (Å) |
| O-H···N (Adamantanetriol-Pyridine) | 2.75 |
| O-H···O (Adamantanetriol-Carboxamide) | 2.82 |
| N-H···O (Carboxamide-Adamantanetriol) | 2.95 |

Note: Data are representative and for illustrative purposes.

Visualizing Supramolecular Synthons

Understanding the hydrogen bonding network is key to crystal engineering. Graphviz can be used to visualize the primary supramolecular synthon.



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Caption: Diagram of a common supramolecular synthon in cocrystals.

Conclusion

The successful development of **1,3,5-adamantanetriol** cocrystals hinges on a systematic and logical workflow that combines rational design, targeted synthesis, and comprehensive characterization. The protocols outlined in this guide provide a robust framework for identifying and validating new cocrystal phases. By leveraging the unique structural attributes of the adamantane scaffold, researchers can engineer novel crystalline materials with tailored physicochemical properties, offering promising solutions to challenges in drug formulation and delivery. The integration of PXRD, SCXRD, and thermal analysis ensures the scientific integrity and trustworthiness of the results, paving the way for the development of advanced pharmaceutical solids.

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